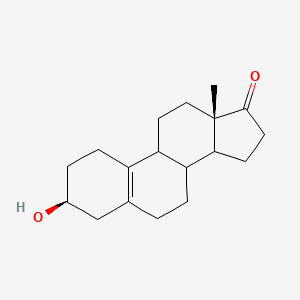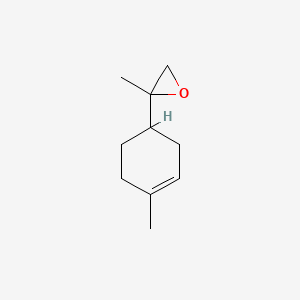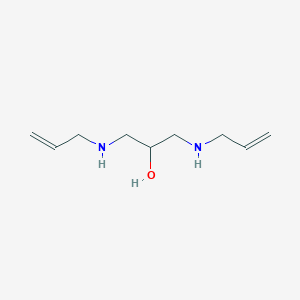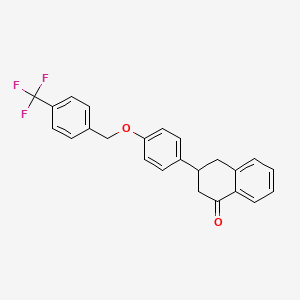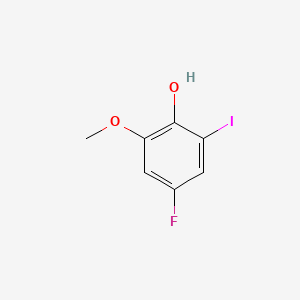
4-Fluoro-2-iodo-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-iodo-6-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-6-methoxyphenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Nitration: The starting material, 4-fluoro-2-methoxyphenol, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-Fluoro-2-iodo-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Fluoro-2-iodo-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4-Fluoro-2-iodo-6-methoxyphenol depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other non-covalent interactions .
類似化合物との比較
Similar Compounds
4-Fluoro-2-methoxyphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-methoxyphenol: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
4-Fluoro-2-iodophenol: Lacks the methoxy group, which can influence its solubility and chemical behavior
Uniqueness
4-Fluoro-2-iodo-6-methoxyphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
特性
分子式 |
C7H6FIO2 |
|---|---|
分子量 |
268.02 g/mol |
IUPAC名 |
4-fluoro-2-iodo-6-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
InChIキー |
PUQYWNHYUVGNKR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)F)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
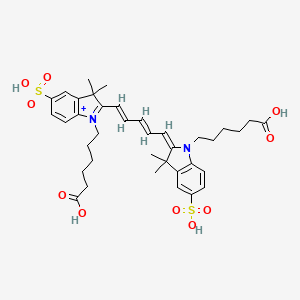
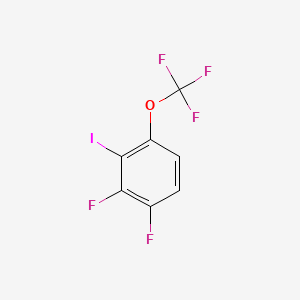
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate](/img/structure/B13423939.png)
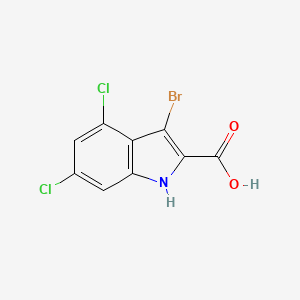
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)

